N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide
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Overview
Description
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a piperazine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-2-oxo-2-(4-phenylpiperazino)ethylamine with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, catalysts like palladium on carbon (Pd/C), solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N2-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-pyrroleamide: Similar structure with a pyrrole ring instead of a furan ring.
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-pyridineamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
N~2~-[1-Methyl-2-oxo-2-(4-phenylpiperazino)ethyl]-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring with the piperazine and other functional groups makes this compound particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14(19-17(22)16-8-5-13-24-16)18(23)21-11-9-20(10-12-21)15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQKPAJQAFENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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